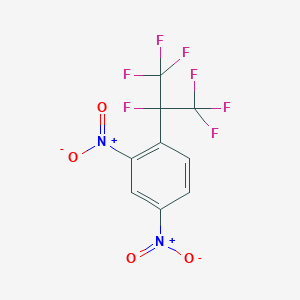

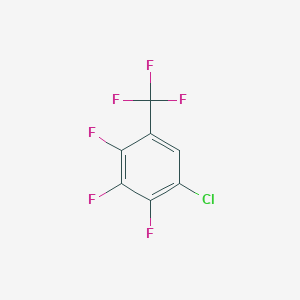

5-Chloro-2,3,4-trifluorobenzotrifluoride; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

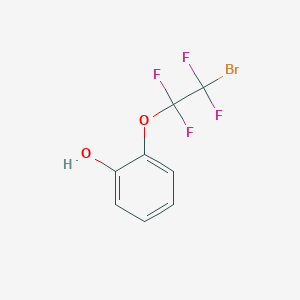

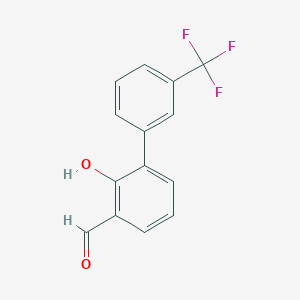

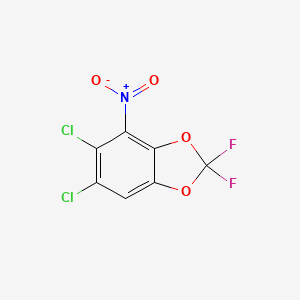

5-Chloro-2,3,4-trifluorobenzotrifluoride is a chemical compound with the linear formula C7H2ClF3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

An efficient synthesis of 5-chloro-2,3,4-trifluorobenzoic acid has been reported . The synthetic route involves treating 2,3,4-trifluorobenzoic acid with concentrated nitric acid and sulfuric acid to give a high yield. This compound is then reduced with H2 catalyzed by Pd/C to generate 2,3,4-trifluoro-5-aminobenzoic acid in high yield and in an environmentally friendly method .Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3,4-trifluorobenzotrifluoride is represented by the linear formula C7H2ClF3O2 . The molecular weight of the compound is 210.54 .Applications De Recherche Scientifique

Synthesis of Quinolone-3-carboxylic Acid Derivatives

5-Chloro-2,3,4-trifluorobenzotrifluoride is a key intermediate for preparing quinolone-3-carboxylic acid derivatives . These derivatives have recently attracted attention due to their high activity and favorable pharmacokinetic properties as antibacterial agents . The compound is synthesized from commercially available 2,3,4,5-trifluorobenzoic acid in excellent yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

Synthesis of 5-chloro-2,3,4-trifluorobenzoic Acid

5-Chloro-2,3,4-trifluorobenzotrifluoride is used in the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid . This compound is a valuable intermediate for the synthesis of quinolone-3-carboxylic acid derivatives .

Core Scaffold for Functionalized Pyrimidine Systems

5-Chloro-2,3,4-trifluorobenzotrifluoride can be used as a core scaffold for the synthesis of functionalized pyrimidine systems . This is assessed in reactions with a small range of nitrogen-centered nucleophiles .

Synthesis of 4-Amino Derivatives

Although 5-Chloro-2,3,4-trifluorobenzotrifluoride is not an ideal scaffold for analogue synthesis or for multiple substitution processes, 4-amino derivatives can be isolated in acceptable yields using this methodology .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chlorobenzotrifluoride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a skin corrosive/irritant and can cause serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

1-chloro-2,3,4-trifluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF6/c8-3-1-2(7(12,13)14)4(9)6(11)5(3)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFROCCDPJZNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.